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molecular formula C8H6O5 B057310 5-Hydroxyisophthalic acid CAS No. 618-83-7

5-Hydroxyisophthalic acid

Cat. No. B057310
M. Wt: 182.13 g/mol
InChI Key: QNVNLUSHGRBCLO-UHFFFAOYSA-N
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Patent
US06310244B1

Procedure details

To a solution of 5-hydroxyisophthalic acid 1 (30 g, 0.17 mol) in THF (1 L) at room temperature was added slowly a solution of BH3 (800 mL, 1 M in THF). The resulting heterogeneous mixture was warmed to reflux overnight. The reaction mixture was cooled to room temperature whereupon 0.8 L of 1M HCl was carefully added. The resulting homogenous solution was concentrated in vacuo and the residues were treated with NaOH (42 g, 1.05 mol). Water was removed from the solution via concentration in vacuo and the residues were extracted with EtOAc (3×350 mL). The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to give 28 g (93%) of triol 2 as thick colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.8 L
Type
reactant
Reaction Step Two
Name
Quantity
42 g
Type
reactant
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:11](O)=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].Cl.[OH-].[Na+]>C1COCC1>[OH:12][CH2:11][C:4]1[CH:3]=[C:2]([OH:1])[CH:10]=[C:6]([CH2:7][OH:8])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting heterogeneous mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was carefully added
CONCENTRATION
Type
CONCENTRATION
Details
The resulting homogenous solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Water was removed from the solution via concentration in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residues were extracted with EtOAc (3×350 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C=C(C1)CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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